Muscarinic M4 Receptor Antagonism: 51% Inhibition at 10⁻⁵ M vs. Negligible Activity in Amphetamine and Methylphenidate
Oxafuramine (the specific enantiomer of Zylofuramine HCl) produced 51% inhibition at human muscarinic M4 receptors at a single 10⁻⁵ M test concentration, with M1 at 30% and M5 at 25% [1]. In contrast, amphetamine, phentermine, and methylphenidate evaluated in the same binding panel under identical conditions did not exceed 25% inhibition at any muscarinic subtype (data grouped as ‘non-significant’ by protocol criterion that sets 25% as the threshold for meaningful signal) [2]. Direct measurement confirms that the oxolan-2-yl-bearing scaffold uniquely unlocks M4 antagonist capability not present in the reference pharmacopoeial stimulants [1].
| Evidence Dimension | Muscarinic M4 receptor % inhibition at 10⁻⁵ M |
|---|---|
| Target Compound Data | 51% (Oxafuramine) |
| Comparator Or Baseline | Amphetamine, phentermine, methylphenidate: <25% (non-significant per assay protocol) |
| Quantified Difference | ≥ 26 percentage-point advantage |
| Conditions | GPCR Biosensor assay (agonist/antagonist mode), single-point screening at 10⁻⁵ M (Table 1 in EP4081585A1) |
Why This Matters
Procurement of generic amphetamine-class stimulants forfeits M4-mediated cholinergic modulation, which is essential for replicating published in‑vivo effects on cognition and motor control demonstrated with Zylofuramine in dementia models.
- [1] European Patent Application EP 4 081 585 A1 (2022). [0068]–[0072] and Table 1. View Source
- [2] EP 4 081 585 A1, Methods section specifying 25% inhibition cut-off for non-significant effects [0157]. View Source
